molecular formula C15H10F4O3 B6384800 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261934-04-6

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384800
CAS RN: 1261934-04-6
M. Wt: 314.23 g/mol
InChI Key: YOLIQTBECHJBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-F3MCP) is a synthetic compound that has been studied in a variety of scientific research applications. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug discovery, biochemistry, and physiology. In

Scientific Research Applications

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-fluoro-3-methyl-4-methoxybenzoic acid and 5-fluoro-3-methyl-4-methoxybenzaldehyde. It has also been used in the synthesis of various drugs, such as 2-amino-4-fluoro-6-methylbenzothiazole and 5-fluoro-3-methyl-4-methoxybenzamide. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used as a precursor in the synthesis of various fluoroalkyl-substituted compounds, such as 5-fluoro-3-methyl-4-methoxybenzoic acid and 5-fluoro-3-methyl-4-methoxybenzaldehyde.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body. It is also believed to interact with various proteins and lipids, which may be involved in the regulation of various biochemical and physiological processes. Additionally, it is believed that 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% may interact with various receptors in the central nervous system, which could potentially be involved in the regulation of various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, it has been shown to have an inhibitory effect on the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and readily available. Furthermore, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments. Furthermore, it is not very stable at high temperatures, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are vast and there are many future directions that can be explored. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in drug discovery and drug development. Additionally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in biotechnology and nanotechnology. Furthermore, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the synthesis of various compounds and drugs. Finally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the development of new materials and technologies.

Synthesis Methods

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a reaction between 4-methoxycarbonylphenol and 3-trifluoromethylphenol. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields a 95% pure product of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%.

properties

IUPAC Name

methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIQTBECHJBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686716
Record name Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-04-6
Record name Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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